molecular formula C13H18N2O5S B13424144 2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid

2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid

Cat. No.: B13424144
M. Wt: 314.36 g/mol
InChI Key: WKHHHZDKDHGOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C13H18N2O5S and a molecular weight of 314.357 g/mol . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid involves several steps. One common method starts with the bromination of methyl p-toluate using N-bromosuccinimide (NBS) in carbon tetrachloride with azobis(isobutyronitrile) (AIBN) as a radical initiator . The resulting intermediate undergoes further reactions to introduce the piperazine and sulfonyl groups, leading to the final product. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid can be compared with similar compounds such as 2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid. While both compounds share a similar core structure, the presence of different substituents (methoxy vs. ethoxy) can influence their chemical properties and biological activities.

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C13H18N2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(20-2)11(9-10)13(16)17/h3-4,9H,5-8H2,1-2H3,(H,16,17)

InChI Key

WKHHHZDKDHGOOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O

Origin of Product

United States

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